1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate typically involves the reaction of 1,3-dicyclohexylurea with nitrous acid under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which is then stabilized by the dioxo-tetrahydropyrimidin-4-olate structure. The reaction conditions often require low temperatures and an acidic environment to ensure the stability of the diazonium group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, reduced amines, and various oxidized derivatives. The specific products depend on the reagents and conditions used in the reactions.
Scientific Research Applications
1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate involves its diazonium group, which can interact with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules or the formation of new chemical entities. The pathways involved include nucleophilic substitution and electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2,6-dioxo-5-(2,4,6-trinitrophenyl)-1,2,3,6-tetrahydropyrimidin-4-olate
- 1-deoxy-1-[(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino]-D-ribitol
- 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate is unique due to its specific diazonium group and dioxo-tetrahydropyrimidin-4-olate structure, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Properties
CAS No. |
116418-82-7 |
---|---|
Molecular Formula |
C16H22N4O3 |
Molecular Weight |
318.37 g/mol |
IUPAC Name |
1,3-dicyclohexyl-5-diazonio-2,6-dioxopyrimidin-4-olate |
InChI |
InChI=1S/C16H22N4O3/c17-18-13-14(21)19(11-7-3-1-4-8-11)16(23)20(15(13)22)12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI Key |
NQYOXPXTHYGCNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)[N+]#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.